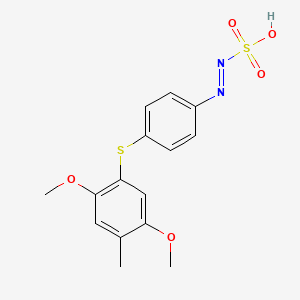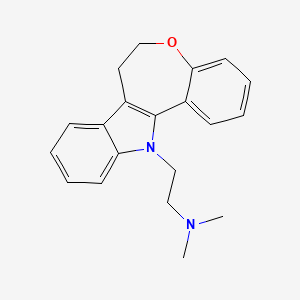
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid is a complex organic compound with a unique structure that includes both aromatic and sulfonic acid functional groups
Métodos De Preparación
The synthesis of (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxy-4-methylthiophenol with a diazonium salt derived from 4-aminobenzenesulfonic acid. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Aplicaciones Científicas De Investigación
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but generally involve binding to the target molecule and altering its activity or function.
Comparación Con Compuestos Similares
(4-((2,5-Dimethoxy-4-methylphenyl)thio)phenyl)diazenesulfonic acid can be compared with other similar compounds such as:
- (4-((2,5-Dimethoxyphenyl)thio)phenyl)diazenesulfonic acid
- This compound methyl ester
These compounds share similar structures but differ in specific functional groups or substituents, which can affect their chemical properties and applications
Propiedades
Número CAS |
50978-53-5 |
|---|---|
Fórmula molecular |
C15H16N2O5S2 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
[4-(2,5-dimethoxy-4-methylphenyl)sulfanylphenyl]iminosulfamic acid |
InChI |
InChI=1S/C15H16N2O5S2/c1-10-8-14(22-3)15(9-13(10)21-2)23-12-6-4-11(5-7-12)16-17-24(18,19)20/h4-9H,1-3H3,(H,18,19,20) |
Clave InChI |
COEAVMAGUPVAFE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1OC)SC2=CC=C(C=C2)N=NS(=O)(=O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

![Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)

![2-ethyl-6-iodo-N-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B13962768.png)
